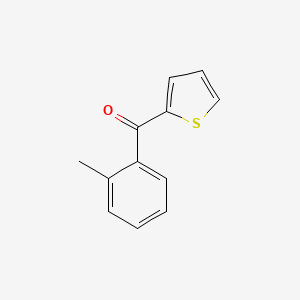

![molecular formula C23H20N4O2S B5552688 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,3-diphenyl-1H-pyrazol-4-yl, a heterocyclic compound that has been found in some currently used chemotherapeutic agents .

Synthesis Analysis

The synthesis of this compound involves the formation of Schiff bases by the reaction between phenylhydrazine and substituted ketones . The process is carried out in various steps with acceptable reaction procedures and yields .Molecular Structure Analysis

The molecular structure of this compound has been characterized by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis . The compound has been found to exhibit significant antimicrobial therapeutic effect against all microorganisms .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. The compound has been found to exhibit significant antimicrobial therapeutic effect against all microorganisms . Some derivatives of the compound have shown promising cytotoxic activity .Physical And Chemical Properties Analysis

The compound is a light yellow colored solid with a melting point of 228–230 °C . It has a molecular formula of C28H19N7O4S and a molecular weight of 547.56 g/mol .Scientific Research Applications

Vibrational Spectroscopy and Molecular Dynamics N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide has been subject to vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies to understand its structural and electronic properties. These studies reveal its potential in various industrial and biological applications due to the compound's significant first order hyperpolarizability and potential as a CDK2 inhibitor, suggesting uses in nonlinear optics (NLO) and as a pharmaceutical agent (Pillai et al., 2017).

Synthetic Applications The compound and its derivatives have been synthesized through various methods, including the Ullmann coupling reaction, highlighting its versatility in chemical synthesis. These methods provide a foundation for further research and development in the synthesis of complex organic molecules (Veettil & Haridas, 2009).

Antimicrobial Properties A novel series of derivatives incorporating the this compound structure have been synthesized and evaluated for antimicrobial activity. These studies have identified compounds with significant antimicrobial efficacy, pointing towards potential applications in developing new antimicrobial agents (Ningaiah et al., 2014).

Pharmacological Potential Research has also focused on the pharmacological potential of derivatives of this compound, including their use as anti-diabetic agents. Molecular docking studies have supported the potential of these compounds in therapeutic applications, particularly in managing diabetes (Karrouchi et al., 2021).

properties

IUPAC Name |

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c1-18-12-14-22(15-13-18)30(28,29)26-24-16-20-17-27(21-10-6-3-7-11-21)25-23(20)19-8-4-2-5-9-19/h2-17,26H,1H3/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZFBHAQOYYOLJ-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

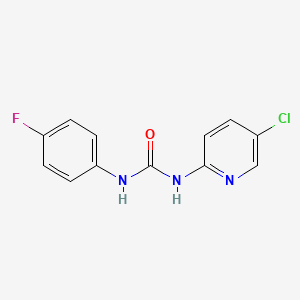

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

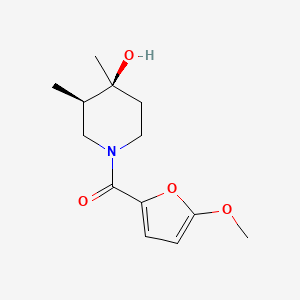

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)